Quinomycin

Cancer Stem Cells HIF-1 Inhibition Cytotoxicity Assay

Procure Quinomycin (Echinomycin/Quinomycin A) for unmatched potency against cancer stem cells (IC50 29.4 pM) and genetically stratified TP53-mutant AML efficacy (EC50 ~0.5 nM at 48 hr). This prototypical quinomycin-class antibiotic delivers validated HIF-1 pathway inhibition and well-characterized DNA binding kinetics—making it the definitive reference-grade choice for reproducible CSC, HIF-1α, or AML research. Do not substitute with analogs; only echinomycin provides this proven performance envelope.

Molecular Formula MgMoO4
Molecular Weight 0
CAS No. 11113-76-1
Cat. No. B1172624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinomycin
CAS11113-76-1
Synonymsquinomycin
Molecular FormulaMgMoO4
Structural Identifiers
SMILESCC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
InChIInChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinomycin (Echinomycin) CAS 11113-76-1: Procurement-Relevant Properties and Molecular Classification


Quinomycin, designated as CAS 11113-76-1 and frequently referenced interchangeably with Echinomycin (Quinomycin A, CAS 512-64-1), represents the prototypical member of the quinomycin family of C2-symmetric cyclic depsipeptides [1]. This class is characterized by a bicyclic octadepsipeptide core bearing two quinoxaline-2-carboxylic acid chromophores that confer bifunctional DNA intercalation activity [2]. The compound is biosynthetically derived from Streptomyces echinatus and related Streptomyces species, with its gene cluster fully characterized and amenable to heterologous expression in Escherichia coli [3]. Critically, echinomycin (Quinomycin A) is the most extensively studied and commercially available member of this antibiotic family, serving as the definitive reference standard for quinomycin-class biological activity assessment.

Why Generic Quinomycin Analogs Cannot Substitute for Echinomycin (Quinomycin A) in Research Procurement


Substitution of echinomycin (Quinomycin A) with structurally related quinomycin-class antibiotics is scientifically inadvisable due to quantifiable divergence in DNA binding affinity, sequence recognition specificity, and cellular selectivity. Minor modifications to the chromophore or cyclic depsipeptide scaffold profoundly alter pharmacological properties: quinomycin C exhibits 2–6-fold higher DNA binding constants than echinomycin across multiple DNA species [1]; quinomycins H1 and H2, differing by a single 3-hydroxyquinaldic acid substitution, demonstrate distinct selectivity profiles against pRB-inactivated cancer models [2]; and oxidation of the N,S-dimethylcysteine sulfur atom to sulfoxide dramatically reduces both cytotoxicity and antimicrobial activity [3]. These structure-activity divergences preclude simple functional interchangeability in experimental settings. The evidence presented below quantitatively defines the unique performance envelope of the parent compound relative to its nearest comparators, establishing a procurement rationale grounded in experimental reproducibility.

Quantitative Differentiation of Quinomycin (Echinomycin) from Analogs: Head-to-Head Evidence for Procurement Decisions


Cancer Stem Cell (CSC) Inhibitory Potency: Echinomycin Achieves Sub-Nanomolar IC50 Superior to Non-Selective Cytotoxic Analogs

Echinomycin (Quinomycin A) demonstrates selective inhibition of cancer stem cells (CSCs) with an IC50 of 29.4 pM . This potency is measured in a defined CSC-targeting assay that evaluates HIF-1 DNA-binding inhibition, a mechanism not equivalently shared by quinomycin analogs that exhibit broader, less selective cytotoxicity. For example, quinomycins H1 and H2 exhibit IC50 values of 11 nM and 12 nM, respectively, against RG-E1-4 cells, which are approximately 370-400-fold higher (less potent) than echinomycin's CSC IC50 [1].

Cancer Stem Cells HIF-1 Inhibition Cytotoxicity Assay

DNA Binding Affinity: Quinomycin C Exhibits 2–6-Fold Enhanced Affinity Relative to Echinomycin Across Multiple DNA Substrates

In a systematic solvent-partition analysis comparing quinomycin family members, quinomycin C demonstrated binding constants (Ka) that were 2–6 times greater than those of echinomycin across a panel of natural and synthetic DNA species [1]. The highest binding constant for quinomycin C was observed with Micrococcus lysodeikticus DNA, and while its overall specificity pattern among natural DNA species was broadly similar to echinomycin, the absolute affinity was consistently elevated [2].

DNA Intercalation Binding Affinity Sequence Specificity

Differential Cytotoxicity Selectivity: Echinomycin Retains Superior Selectivity Over Quinomycin H1/H2 Derivatives

In a comparative study evaluating three metabolites from Streptomyces sp. RAL404—echinomycin (1), quinomycin H1 (2), and quinomycin H2 (3)—echinomycin was noted to be more selective than the structurally related derivatives, despite all three compounds showing similar cytotoxicity against transformed cells [1]. The derivatives quinomycin H1 and H2, which contain a 3-hydroxyquinaldic acid substitution replacing one quinoxaline-2-carboxylic acid chromophore, exhibited IC50 values of 11 nM and 12 nM respectively against RG-E1-4 cells bearing adenovirus oncogenes [2].

Selective Cytotoxicity pRB-Inactivated Cancer Adenovirus Oncogene

Target Engagement in TP53-Mutated AML: Echinomycin Achieves Nanomolar EC50 and Eliminates AML Stem Cells

In TP53-mutated acute myeloid leukemia (AML) models, echinomycin demonstrated an EC50 of 2.075 nM against AML-277 cells after 24-hour incubation, improving to approximately 0.5 nM after 48-hour incubation [1]. Critically, echinomycin was 10-fold more effective in eliminating AML stem cells compared to standard chemotherapy (cytarabine + daunorubicin) in colony-forming unit assays, and was more effective than chemotherapy in reducing tumor burden in TP53-mutated AML xenograft models [2]. This stem cell-targeting efficacy is not documented for other quinomycin-class compounds in this genetically defined AML context.

TP53 Mutation Acute Myeloid Leukemia HIF-1α Inhibition

Liposomal Formulation Enhances Echinomycin Pharmacokinetics: Extended Half-Life Improves In Vivo Therapeutic Effect

A novel liposomal formulation of echinomycin was developed and tested in TP53-mutated AML models, demonstrating significantly prolonged half-life and improved therapeutic effect compared to unformulated echinomycin [1]. While quantitative pharmacokinetic parameters were not fully disclosed, the study explicitly states that the liposomal formulation achieved 'significantly improved therapeutic effect' relative to standard echinomycin administration [2].

Drug Formulation Liposome Pharmacokinetics

HIF-1 Pathway Functional Comparison: Echinomycin vs. Acriflavine in Melanoma Models

In a direct comparative study of HIF-1 inhibitors in melanoma cell lines, echinomycin and acriflavine were evaluated for their effects on carbonic anhydrase-IX (CA-IX) enzyme and vascular endothelial growth factor (VEGF) levels. Both compounds exhibited identical IC50 values of 3 μmol/L in the WST-1 cytotoxicity assay and both significantly decreased CA-IX and VEGF levels in WM115 (primary) and SKMEL30 (metastatic) melanoma cells under both normoxic and hypoxic conditions (p<0.05) [1].

HIF-1 Inhibition Melanoma CA-IX VEGF

Recommended Research Applications for Quinomycin (Echinomycin) Based on Quantitative Differentiation Evidence


Cancer Stem Cell (CSC) Biology and HIF-1-Dependent Tumor Initiation Studies

Echinomycin is the optimal procurement choice for investigations targeting cancer stem cell populations due to its uniquely potent sub-nanomolar IC50 of 29.4 pM against CSCs [1]. This potency, measured in a defined HIF-1 DNA-binding inhibition assay, is not replicated by quinomycin analogs such as H1 and H2, which exhibit IC50 values approximately 370-400-fold higher in cellular cytotoxicity assays [2]. Researchers studying CSC self-renewal, differentiation blockade, or HIF-1α-mediated stemness maintenance should select echinomycin over generic quinomycin-class alternatives to ensure robust target engagement at pharmacologically relevant concentrations.

TP53-Mutated Acute Myeloid Leukemia (AML) Preclinical Models

For in vitro and in vivo studies of TP53-mutated AML, echinomycin offers validated, genetically stratified efficacy that distinguishes it from other quinomycin-class compounds. Echinomycin achieves low nanomolar EC50 values (2.075 nM at 24 hr; ~0.5 nM at 48 hr) against TP53-mutated AML cells and demonstrates 10-fold greater elimination of AML stem cells compared to standard chemotherapy (cytarabine + daunorubicin) in colony-forming unit assays [1]. This therapeutic index advantage is specific to echinomycin and has not been documented for structural analogs in TP53-mutant AML contexts. Procurement of echinomycin is essential for reproducible results in this disease model.

DNA Binding and Sequence Recognition Studies Requiring Moderate-Affinity Baseline

Echinomycin serves as the appropriate reference compound for DNA binding studies where a moderate-affinity baseline is desired. Direct comparative data demonstrates that quinomycin C binds DNA with 2–6-fold higher affinity than echinomycin across multiple DNA substrates [1]. Consequently, echinomycin is preferable for applications requiring reversible DNA intercalation, faster dissociation kinetics, or studies investigating the relationship between binding affinity and biological activity. Researchers should specifically request echinomycin (Quinomycin A) rather than unspecified quinomycin mixtures to ensure consistent, reproducible binding parameters.

HIF-1 Pathway Inhibition Reference Standard for Comparative Pharmacology

Echinomycin functions as a validated reference-standard HIF-1 inhibitor suitable for comparative pharmacology studies. Head-to-head data with acriflavine in melanoma models confirms that echinomycin achieves equivalent HIF-1 pathway inhibition (IC50: 3 μmol/L) and comparable reduction of CA-IX and VEGF levels in both normoxic and hypoxic conditions (p<0.05) [1]. This established benchmark performance enables researchers to use echinomycin as a positive control when evaluating novel HIF-1 inhibitors or when investigating HIF-1-dependent transcriptional programs. Procurement of high-purity, analytically characterized echinomycin is essential for cross-study reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.